molecular formula C9H9B B1339576 4-bromo-2,3-dihydro-1H-indene CAS No. 6134-53-8

4-bromo-2,3-dihydro-1H-indene

Cat. No.: B1339576
CAS No.: 6134-53-8
M. Wt: 197.07 g/mol
InChI Key: JCQMGSFTMQWFPE-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H9Br It is a brominated derivative of 2,3-dihydro-1H-indene, featuring a bromine atom attached to the fourth carbon of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2,3-dihydro-1H-indene typically involves the bromination of 2,3-dihydro-1H-indene. One common method is the reaction of 2,3-dihydro-1H-indene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of bromine as a reagent and appropriate solvents ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 4-hydroxy-2,3-dihydro-1H-indene.

    Reduction Reactions: The compound can be reduced to 2,3-dihydro-1H-indene using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-bromo-1H-indene-1,3-dione.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

  • 4-Hydroxy-2,3-dihydro-1H-indene
  • 2,3-Dihydro-1H-indene
  • 4-Bromo-1H-indene-1,3-dione

Scientific Research Applications

4-Bromo-2,3-dihydro-1H-indene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of novel materials with specific electronic properties.

    Pharmaceutical Research: It is investigated for its potential use in the synthesis of biologically active compounds.

    Chemical Biology: The compound is used in studies involving the modification of biomolecules.

Comparison with Similar Compounds

    2,3-Dihydro-1H-indene: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Chloro-2,3-dihydro-1H-indene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    4-Fluoro-2,3-dihydro-1H-indene: Contains a fluorine atom, which affects its electronic properties and reactivity.

Uniqueness: 4-Bromo-2,3-dihydro-1H-indene is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and other applications where specific reactivity is required.

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQMGSFTMQWFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471696
Record name 4-bromo-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6134-53-8
Record name 4-bromo-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,3-dihydro-1H-indene
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